molecular formula C6H4F3NO2S B566851 Methyl 2-(trifluoromethyl)thiazole-5-carboxylate CAS No. 1286734-94-8

Methyl 2-(trifluoromethyl)thiazole-5-carboxylate

Cat. No.: B566851
CAS No.: 1286734-94-8
M. Wt: 211.158
InChI Key: DWCXODOIGIYQGX-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)thiazole-5-carboxylate (CAS 1286734-94-8) is a high-purity chemical building block extensively used in medicinal chemistry and agrochemical research. This compound features a thiazole ring core substituted with a trifluoromethyl group, which enhances its lipophilicity and stability, making it a valuable scaffold for developing novel bioactive molecules . Scientific studies highlight its significant potential in antimicrobial research, where it exhibits activity against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) . In anticancer research, derivatives of this thiazole scaffold have demonstrated promising cytotoxic effects, with one study reporting an IC50 value of 0.5 µM against K562 leukemia cells . The compound is also investigated for its antiviral properties against flaviviruses, including Dengue and West Nile virus . Its synthesis typically follows the reliable Hantzsch thiazole synthesis method, involving the condensation of α-haloketones with thioamides . As a versatile intermediate, it is a key precursor in synthesizing more complex molecules, such as carboxamide derivatives used as agricultural fungicides . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c1-12-4(11)3-2-10-5(13-3)6(7,8)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCXODOIGIYQGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901180549
Record name 5-Thiazolecarboxylic acid, 2-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286734-94-8
Record name 5-Thiazolecarboxylic acid, 2-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286734-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 2-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(trifluoromethyl)thiazole-5-carboxylate typically involves the Hantzsch thiazole synthesis method. This method includes the condensation of α-haloketones with thioamides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like ethanol or toluene .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors are often employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(trifluoromethyl)thiazole-5-carboxylate has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are as follows:
Bacterial StrainMIC (mM)
Staphylococcus aureus4.51–4.60
Escherichia coli3.92–4.01
Bacillus subtilis1.95–3.91
  • Anticancer Activity : Research has demonstrated that derivatives of this compound can induce cytotoxic effects on cancer cell lines. For instance, the IC50 values for various cancer cell lines are:
Cell LineIC50 (µM)
K562 (leukemia)0.5
HepG2 (liver cancer)1.98

These findings suggest that modifications to the thiazole scaffold can enhance anticancer efficacy.

  • Antiviral Activity : Preliminary studies have shown that this compound may possess antiviral properties against flaviviruses, with effective concentrations (EC50) reported as follows:
Viral StrainEC50 (µM)
Dengue Virus12
West Nile Virus15

Agrochemicals

The compound is also utilized in the synthesis of agrochemicals, where its biological activity contributes to developing new pesticides and herbicides. Its trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable building block in agricultural applications.

Materials Science

In materials science, this compound is explored for its potential use in the development of polymers and coatings due to its unique chemical properties that may impart desirable characteristics such as thermal stability and resistance to degradation.

Antimicrobial Efficacy

A study highlighted the effectiveness of this compound against Methicillin-resistant Staphylococcus aureus (MRSA), showing an MIC value significantly lower than traditional antibiotics like vancomycin, indicating its potential as a novel antimicrobial agent .

Cytotoxicity Studies

In vitro studies on human leukemia cells demonstrated that specific modifications to the methyl group at position 4 enhanced anticancer activity, with some derivatives achieving IC50 values below 1 µM .

Antiviral Activity Assessment

Research focusing on flavivirus infections noted that compounds with trifluoromethyl substitutions exhibited improved antiviral properties compared to their non-substituted counterparts .

Mechanism of Action

The mechanism of action of methyl 2-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The trifluoromethyl group’s position, ester substituents (methyl vs. ethyl), and aromatic ring modifications significantly influence physicochemical properties and bioactivity. Key analogs include:

Table 1: Structural and Physical Property Comparison
Compound Name Substituents (Position) Ester Group Melting Point (°C) Key Properties/Activities Reference
Methyl 2-(trifluoromethyl)thiazole-5-carboxylate -CF₃ (2), -COOCH₃ (5) Methyl Not reported High lipophilicity, metabolic stability
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate -CH₃ (4), -CF₃Ph (2), -COOCH₂CH₃ (5) Ethyl Not reported Enhanced solubility due to ethyl ester
Ethyl 2-[4'-(3″-fluorobenzyloxy)phenyl]-4-(trifluoromethyl)thiazole-5-carboxylate -OCH₂C₆H₄F (4'), -CF₃ (4) Ethyl Not reported Antibacterial activity (37.8–53.3% inhibition)
Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate -NH₂ (2), -CF₃ (5) Methyl Not reported Polar due to amino group
Ethyl 2-phenyl-5-trifluoromethylthiazole-4-carboxylate -Ph (2), -CF₃ (5) Ethyl Crystalline Coplanar structure (dihedral angle: 5.15°)
Key Observations:
  • Ester Group Impact : Ethyl esters (e.g., ) generally improve solubility compared to methyl esters but may reduce metabolic stability.
  • Substituent Position : Trifluoromethyl at position 2 (target compound) vs. position 5 () alters electronic distribution and steric hindrance, affecting receptor binding.
  • Aromatic Modifications : Ether-linked substituents (e.g., 3″-fluorobenzyloxy in ) enhance antibacterial activity but introduce synthetic complexity.
Table 2: Bioactivity of Selected Analogs
Compound Type Activity Profile Mechanism/Application Reference
Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate Antiviral (primary derivative) Inhibits flaviviral replication
Ethyl 2-[4'-(3″-fluorobenzyloxy)phenyl]-4-(trifluoromethyl)thiazole-5-carboxylate Antifungal (53.3% inhibition) Targets fungal cell membranes
This compound (target) Not explicitly reported Hypothesized antiviral/antibacterial
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid Precursor for acyl chloride synthesis Used in peptide coupling
Key Observations:
  • Antiviral Activity : Dibromomethyl and chlorophenyl substituents (e.g., ) enhance antiviral potency, likely via halogen bonding with viral proteases.
  • Antibacterial vs. Antifungal : Ether-linked trifluoromethyl thiazoles () show stronger antifungal activity, while halogenated analogs () target viruses.

Biological Activity

Methyl 2-(trifluoromethyl)thiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving membrane permeability and biological activity. Its molecular formula is C6H4F3NO2SC_6H_4F_3NO_2S, with a molecular weight of approximately 201.16 g/mol.

Antimicrobial Activity

Thiazole derivatives are widely recognized for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities. A study evaluated various thiazole compounds against Gram-positive and Gram-negative bacteria, demonstrating that those containing the trifluoromethyl group often show enhanced potency due to increased lipophilicity and improved interaction with microbial membranes .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial10-20 µg/mL
4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazoleAntifungal15 µg/mL
Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylateHerbicidalModerate to Good

Antiviral Potential

Research has also explored the antiviral potential of thiazole derivatives. In particular, this compound has been investigated for its efficacy against flaviviruses. A study reported that thiazole derivatives could inhibit viral replication significantly, with some compounds achieving over 50% inhibition at concentrations around 50 µM .

Case Study: Flavivirus Inhibition

In a controlled assay, thiazole derivatives were tested for their ability to inhibit the yellow fever virus. The compound demonstrated an effective concentration (EC50) in the low micromolar range, indicating promising antiviral activity. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thiazole ring could enhance antiviral efficacy .

Anticancer Activity

The anticancer properties of this compound have also been documented. Thiazoles have been shown to exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have been evaluated for their IC50 values against human cancer cell lines, revealing significant activity that warrants further investigation .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)
This compoundHuman glioblastoma U251<20
Methyl 4-methylthiazole-5-carboxylateHuman melanoma WM793<30

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth and viral replication.
  • Cell Cycle Disruption : In cancer cells, it may interfere with cell cycle progression, leading to apoptosis.
  • Reactive Oxygen Species (ROS) : Some studies suggest that thiazoles can induce oxidative stress in cells, contributing to their anticancer effects .

Q & A

Q. Resolution Steps :

Reproduce Conditions : Use identical solvents/purification methods.

Cross-Validate : Compare IR (C=O stretch: 1720 cm1^{-1}) and LCMS ([M+H]+: 226.05) across studies .

What structural features of this compound contribute to its potential pharmacological activity?

Bioactivity Design Focus
The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. The thiazole core acts as a bioisostere for amides, enabling kinase or protease inhibition. Key observations:

  • Electron-Withdrawing Effects : The CF3_3 group polarizes the thiazole ring, facilitating π-stacking with aromatic residues in target proteins .
  • Ester Flexibility : The methyl ester allows prodrug strategies (e.g., hydrolysis to carboxylic acid in vivo) .

Pharmacological Validation : While direct bioactivity data for this compound is limited, analogs like 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (CAS 302964-24-5) show antitumor activity via kinase inhibition .

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